1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde, often involves multi-component reactions (MCRs) or one-pot synthesis approaches. These methods allow for the efficient and rapid generation of quinoline compounds under mild conditions. For example, a series of tetrazolo[1,5-a]quinoline-based tetrasubstituted imidazole derivatives have been synthesized through a one-pot MCR approach, demonstrating the versatility and efficiency of these synthesis methods in producing quinoline derivatives with potential antimicrobial and antituberculosis activities (Mungra et al., 2012).
Molecular Structure Analysis
Quinoline derivatives exhibit diverse molecular structures, with variations in substituents leading to different chemical and biological properties. The molecular structure of quinoline derivatives, including their geometrical and linkage isomers, has been extensively studied using X-ray analysis and spectroscopic methods. These studies provide insights into the coordination modes and structural configurations that influence the compound's reactivity and interaction with other molecules (Asami Mori et al., 2014).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, leading to a wide range of products with diverse properties. For instance, the Passerini three-component reaction has been employed to synthesize novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, demonstrating the reactivity of quinoline derivatives in multi-component synthesis reactions (Taran et al., 2014).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including analytical methods and material science applications. The solvatochromic behavior of quinoline derivatives, for instance, has been studied to understand the effect of solvent polarity on their spectroscopic properties (Asami Mori et al., 2014).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as reactivity, stability, and redox potential, are crucial for their application in chemical synthesis and pharmacology. Studies on the electrochemical and spectroscopic characterization of quinolinecarbaldehydes and their Schiff base derivatives provide valuable information on their redox behavior and interaction with light, which are essential for understanding their chemical behavior and potential applications (Wantulok et al., 2020).
Scientific Research Applications
Synthesis and Biological Evaluation
The chemistry of quinoline derivatives, including 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde, has been extensively studied for their synthetic and biological significance. These compounds are known for their diverse biological activities and have been utilized in the synthesis of various heterocyclic systems. For example, recent advances in the chemistry of quinoline derivatives have been highlighted, covering their synthesis, biological evaluation, and applications in constructing fused or binary heterocyclic systems (Hamama et al., 2018). Such research underscores the importance of these compounds in medicinal chemistry and drug development.
Corrosion Inhibition
Quinoline derivatives have also been evaluated for their corrosion inhibition properties. A study demonstrated the effectiveness of quinoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, highlighting their potential industrial applications. The adsorption of these compounds on the metal surface follows the Langmuir adsorption model, suggesting their utility in protecting metals against dissolution and corrosion (Lgaz et al., 2017).
Antimicrobial and Antituberculosis Agents
Furthermore, quinoline-based compounds have been synthesized and evaluated for their antimicrobial and antituberculosis activities. One study synthesized tetrazolo[1,5-a]-quinoline-based tetrasubstituted imidazoles, demonstrating their promising antimicrobial and antituberculosis properties, which warrants further investigation (Mungra et al., 2012). This indicates the potential of such compounds in addressing antibiotic resistance and infectious diseases.
Catalytic Reactions and Synthetic Applications
The versatility of quinoline derivatives extends to their use in catalytic reactions and the synthesis of complex organic molecules. For instance, catalytic isocyanide-based cycloaddition has been developed for the synthesis of 1H-cyclopenta[b]quinolin-1-one derivatives, showcasing an efficient strategy for constructing novel heterocyclic compounds (Motaghi et al., 2019). These methodologies offer new avenues for the development of pharmaceuticals and materials science.
Safety and Hazards
properties
IUPAC Name |
1-propan-2-yl-3,4-dihydro-2H-quinoline-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(2)14-7-3-4-12-8-11(9-15)5-6-13(12)14/h5-6,8-10H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIVOFOKXXHVJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC2=C1C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390143 | |
Record name | 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
179406-88-3 | |
Record name | 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.